2-chloro-5-[5-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with a unique structure that combines a chlorinated benzoic acid moiety with a furan ring and a pyrazolidinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazolidinone ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Chlorination: The benzoic acid moiety is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling reactions: The final step involves coupling the chlorinated benzoic acid with the furan-pyrazolidinone intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyrazolidinone group can be reduced to a pyrazolidine.
Substitution: The chlorine atom on the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furanone derivatives.
Reduction: Pyrazolidine derivatives.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid: is similar to other chlorinated benzoic acids and furan derivatives.
Other pyrazolidinone derivatives: These compounds share the pyrazolidinone moiety and may exhibit similar chemical reactivity and biological activity.
Uniqueness
- The unique combination of a chlorinated benzoic acid, furan ring, and pyrazolidinone group in 2-chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid sets it apart from other compounds. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C21H13ClN2O5 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
2-chloro-5-[5-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C21H13ClN2O5/c22-17-8-6-12(10-15(17)21(27)28)18-9-7-14(29-18)11-16-19(25)23-24(20(16)26)13-4-2-1-3-5-13/h1-11H,(H,23,25)(H,27,28)/b16-11+ |
InChI Key |
BWOAQNUVYKZNFJ-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.